
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to an ethylamine chain. The dihydrochloride form indicates that the compound is in its salt form, making it more stable and soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorobenzene derivative and a suitable nucleophile.
Formation of the Ethylamine Chain: The ethylamine chain is attached via an alkylation reaction, where an ethyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reactions are typically carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmitter release and uptake . This interaction affects various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a piperazine ring instead of a pyrrolidine ring.
1-(3-Trifluoromethylphenyl)piperazine: Another related compound with a trifluoromethyl group instead of a chlorophenyl group.
Uniqueness
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the chlorophenyl group contributes to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-9(11)10(8-14)12-6-3-7-15-12;;/h1-2,4-5,10,12,15H,3,6-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMEYSJUMTLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



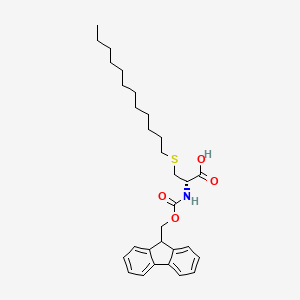
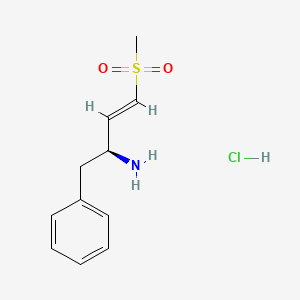
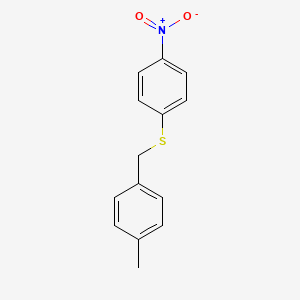

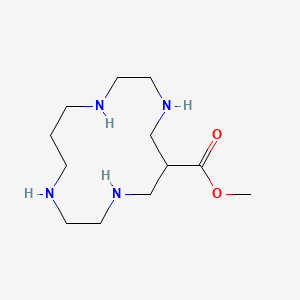
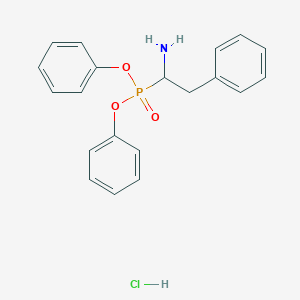



![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
